

An In-depth Technical Guide to 4-(Hydrazinylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydrazinylmethyl)pyridine dihydrochloride

Cat. No.: B1302799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known information regarding the molecular structure and properties of **4-(Hydrazinylmethyl)pyridine dihydrochloride**. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development. It is important to note that while basic chemical information for this compound is available, detailed experimental data, including crystallographic analysis and specific biological activity, is not extensively documented in publicly accessible scientific literature. This guide compiles the available data and presents a theoretical framework for its synthesis and potential application based on its classification as a chemical building block.

Chemical and Physical Properties

4-(Hydrazinylmethyl)pyridine dihydrochloride is a pyridine derivative containing a hydrazinylmethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions. Commercial suppliers typically describe it as a white to off-white or pale yellow solid with purity levels ranging from 95% to over 97%.[\[1\]](#)[\[2\]](#)

Property	Value	Source
CAS Number	89598-56-1	[1] [2]
Molecular Formula	C ₆ H ₁₁ Cl ₂ N ₃	[1] [2]
Molecular Weight	196.08 g/mol	[1] [2]
Appearance	White to off-white/pale yellow solid	[1]
Purity	95% to >97%	[1] [2]
Solubility	Soluble in water	[1]

Molecular Structure Analysis

Detailed crystallographic data for **4-(Hydrazinylmethyl)pyridine dihydrochloride**, including precise bond lengths and angles, is not currently available in the public domain. A comprehensive structural analysis would require experimental techniques such as X-ray crystallography.

Synthesis and Characterization

A specific, peer-reviewed experimental protocol for the synthesis of **4-(Hydrazinylmethyl)pyridine dihydrochloride** is not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from 4-pyridinecarboxaldehyde.

Theoretical Synthesis Pathway

A potential two-step synthesis could involve the formation of a hydrazone followed by reduction.

- Hydrazone Formation: 4-Pyridinecarboxaldehyde is reacted with an excess of hydrazine hydrate, typically in an alcohol solvent such as ethanol, to form the corresponding pyridin-4-ylmethylenehydrazine.

- Reduction and Salt Formation: The resulting hydrazone is then reduced to the hydrazine. A common reducing agent for this transformation is sodium borohydride. Following the reduction, the addition of hydrochloric acid would yield the desired **4-(Hydrazinylmethyl)pyridine dihydrochloride** salt.

Step 1: Hydrazone Formation

4-Pyridinecarboxaldehyde

Hydrazine Hydrate, Ethanol

Pyridin-4-ylmethylenehydrazine

Sodium Borohydride

Step 2: Reduction and Salt Formation

4-(Hydrazinylmethyl)pyridine

Hydrochloric Acid

4-(Hydrazinylmethyl)pyridine dihydrochloride

PROTAC Component Synthesis

4-(Hydrazinylmethyl)pyridine dihydrochloride

Linker Synthesis

POI Ligand Synthesis

E3 Ligase Ligand Synthesis

PROTAC Assembly

Chemical Ligation

Functional PROTAC

PROTAC Molecule

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Hydrazinylmethyl)pyridine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302799#molecular-structure-of-4-hydrazinylmethyl-pyridine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com